Cas no 2228456-65-1 (2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine)

2,2-Difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative featuring a 2-methylfuran substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining a difluorocyclopropane ring with a heteroaromatic group. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the cyclopropane scaffold contributes to conformational rigidity, potentially improving target binding affinity. The 2-methylfuran moiety may facilitate interactions with biological systems through π-stacking or hydrophobic effects. This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and crop protection agents. Its well-defined stereochemistry and functional group compatibility further support its utility in synthetic applications.
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine structure
2228456-65-1 structure
商品名:2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
CAS番号:2228456-65-1
MF:C8H9F2NO
メガワット:173.159969091415
CID:6615642
PubChem ID:165666029

2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
    • EN300-1956429
    • 2228456-65-1
    • インチ: 1S/C8H9F2NO/c1-5-6(2-3-12-5)7(11)4-8(7,9)10/h2-3H,4,11H2,1H3
    • InChIKey: SCYPAXAXPNGXSN-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C1C=COC=1C)N)F

計算された属性

  • せいみつぶんしりょう: 173.06522023g/mol
  • どういたいしつりょう: 173.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1956429-0.1g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
0.1g
$1585.0 2023-09-17
Enamine
EN300-1956429-2.5g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
2.5g
$3530.0 2023-09-17
Enamine
EN300-1956429-5.0g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
5g
$5221.0 2023-06-01
Enamine
EN300-1956429-1.0g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
1g
$1801.0 2023-06-01
Enamine
EN300-1956429-10.0g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
10g
$7742.0 2023-06-01
Enamine
EN300-1956429-0.05g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
0.05g
$1513.0 2023-09-17
Enamine
EN300-1956429-1g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
1g
$1801.0 2023-09-17
Enamine
EN300-1956429-10g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
10g
$7742.0 2023-09-17
Enamine
EN300-1956429-5g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
5g
$5221.0 2023-09-17
Enamine
EN300-1956429-0.25g
2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine
2228456-65-1
0.25g
$1657.0 2023-09-17

2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine 関連文献

2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amineに関する追加情報

2,2-Difluoro-1-(2-Methylfuran-3-Yl)Cyclopropan-1-Amine (CAS No. 2228456-65-1)

Introduction to 2,2-Difluoro-1-(2-Methylfuran-3-Yl)Cyclopropan-1-Amine

2,2-Difluoro-1-(2-Methylfuran-3-Yl)Cyclopropan-1-Amine, a compound with the CAS registry number CAS No. 2228456-65-1, is an intriguing molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with fluorine substituents and a methylfuran moiety. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring novel chemical entities and their potential applications.

Structural Analysis and Synthesis

The molecular structure of CAS No. 2228456-65-1 is defined by a cyclopropane ring, which serves as the central framework. Attached to this ring are two fluorine atoms at the 2-position, contributing to the compound's electronic properties and stability. Additionally, the molecule features a methylfuran group at the 1-position, introducing aromaticity and potential for hydrogen bonding interactions. This combination of structural elements positions the compound as a versatile building block in organic synthesis.

The synthesis of CAS No. 2228456-65-1 involves advanced methodologies in organic chemistry, including multi-component reactions and catalytic processes. Recent studies have highlighted the use of transition metal catalysts, such as palladium complexes, to facilitate the formation of the cyclopropane ring. These methods not only enhance the efficiency of synthesis but also pave the way for further modifications to explore analogs with diverse functional groups.

Chemical Properties and Reactivity

Understanding the chemical properties of CAS No. 2228456-65-1 is essential for predicting its behavior in various chemical environments. The presence of fluorine atoms imparts electron-withdrawing effects, influencing the reactivity of the molecule in nucleophilic and electrophilic reactions. The methylfuran group introduces aromatic stability while also offering sites for potential substitution or addition reactions.

Recent research has focused on the reactivity of this compound under different conditions, such as high-pressure hydrogenation and oxidative transformations. These studies have revealed its potential as an intermediate in the synthesis of bioactive molecules, particularly those with complex ring systems.

Applications in Pharmacology and Drug Discovery

The pharmacological significance of CAS No. 2228456-65-1 lies in its ability to serve as a scaffold for drug development. The cyclopropane ring is known for its unique mechanical properties, which can influence drug-target interactions. Additionally, the fluorine substituents enhance lipophilicity, a critical factor in drug design for improving bioavailability.

Preliminary studies have demonstrated that this compound exhibits moderate activity against certain enzyme targets, making it a candidate for further optimization in medicinal chemistry pipelines. Researchers are particularly interested in its potential to modulate G-protein coupled receptors (GPCRs), a class of proteins critical in various physiological processes.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of CAS No. 2228456-65-1 is crucial for its responsible use in industrial and research settings. Studies indicate that this compound undergoes biodegradation under specific conditions, though further research is needed to fully understand its persistence in natural ecosystems.

From a safety perspective, handling this compound requires adherence to standard laboratory protocols to minimize exposure risks. Its physical properties, such as melting point and solubility, are being investigated to inform storage and transportation guidelines.

Future Directions and Research Opportunities

The future trajectory of research on CAS No. 2228456-65-1 is promising, with several avenues warranting exploration. One area of focus is the development of efficient synthetic routes that minimize waste and maximize yield. Another promising direction involves leveraging computational chemistry tools to predict the compound's interactions with biological targets at an atomic level.

Collaborative efforts between chemists and pharmacologists are expected to unlock new insights into this compound's therapeutic potential. By integrating experimental data with computational modeling, researchers can design analogs with enhanced efficacy and reduced toxicity profiles.

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